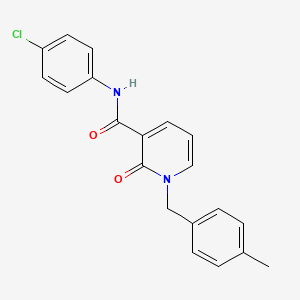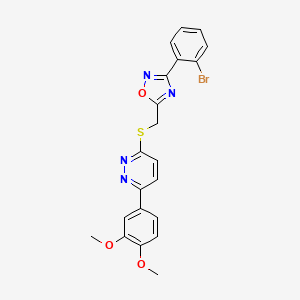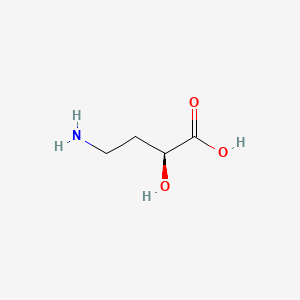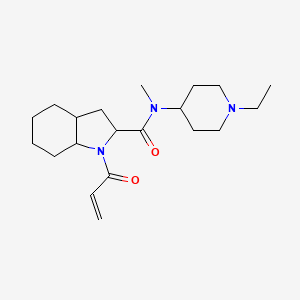
4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photophysical Properties and Nanoaggregate Formation
A study on similar naphthalimide-based compounds, closely related to 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated their ability to form nanoaggregates in aqueous-DMF solution, exhibiting aggregation enhanced emission. This research, while not directly on this compound, suggests potential applications in the field of nanotechnology and photophysics due to similar structural properties (Srivastava et al., 2016).
Ecological Role and Bioactivity
Research on the broader class of benzoxazinones, to which this compound is related, has revealed significant phytotoxic, antifungal, antimicrobial, and antifeedant effects. These findings indicate potential applications in agriculture and environmental science (Macias et al., 2009).
Applications in Polymer Science
In polymer science, compounds with thiol groups, similar to the ethylthio group in this compound, have been used to create polymers with high heat and light stability. This suggests potential applications in developing new polymer materials with enhanced stability properties (Fernando & Scott, 1980).
Antitubercular Activity
A study on quinoxaline 1,4-di-N-oxide derivatives, which shares a structural motif with this compound, exhibited promising antitubercular activity. This indicates potential for medicinal chemistry applications in developing new antitubercular agents (Jaso et al., 2003).
Synthesis of Highly Substituted Imidazoles
Aroylquinoxalin-2(1H)-ones, closely related to the compound , have been used in the efficient synthesis of highly substituted imidazoles. This demonstrates the compound's potential as a precursor in organic synthesis, particularly in the synthesis of complex heterocyclic structures (Mamedov et al., 2011).
特性
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSMEIVYDUTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2652409.png)






![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2652424.png)
![1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2652427.png)

